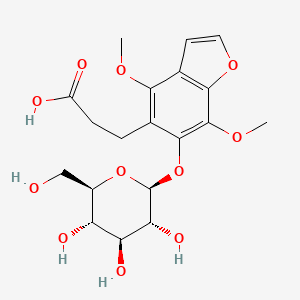

Picraquassioside B

Description

Properties

Molecular Formula |

C19H24O11 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

3-[4,7-dimethoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoic acid |

InChI |

InChI=1S/C19H24O11/c1-26-15-8(3-4-11(21)22)17(18(27-2)16-9(15)5-6-28-16)30-19-14(25)13(24)12(23)10(7-20)29-19/h5-6,10,12-14,19-20,23-25H,3-4,7H2,1-2H3,(H,21,22)/t10-,12-,13+,14-,19+/m1/s1 |

InChI Key |

QLBFQDMGRBRSSW-DNYZQHFQSA-N |

Isomeric SMILES |

COC1=C(C(=C(C2=C1C=CO2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)O |

Canonical SMILES |

COC1=C(C(=C(C2=C1C=CO2)OC)OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Picraquassioside B: A Technical Guide on its Natural Origin and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraquassioside B is a naturally occurring benzofuran glucoside found in select plant species. This technical guide provides a comprehensive overview of its natural sources, including detailed protocols for its extraction and isolation. The document summarizes the known, albeit limited, quantitative biological activity of this compound and outlines the general methodologies for assessing the bioactivity of such compounds. Furthermore, a hypothetical biosynthetic pathway for this compound is presented, based on established pathways for similar benzofuran glucosides in plants. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the potential of this compound.

Introduction

This compound is a phenolic glycoside belonging to the benzofuran class of natural products.[1][2] Its chemical structure is characterized by a benzofuran core linked to a glucose moiety. The molecular formula of this compound is C19H24O11, and its CAS number is 169312-05-4.[3] While the biological activities of the plants from which it is isolated have been extensively studied, research on the specific pharmacological properties of purified this compound is still in its early stages. This guide aims to consolidate the existing knowledge on the natural origins and sources of this compound to facilitate further investigation into its therapeutic potential.

Natural Origin and Sources

This compound has been isolated from two primary plant sources:

-

Picrasma quassioides (D. Don) Benn.: This plant, belonging to the Simaroubaceae family, is a known source of a diverse array of bioactive compounds, including quassinoids and alkaloids.[4][5][6][7][8] this compound was first isolated from the fresh fruits of this species.[4][9]

-

Cnidium monnieri (L.) Cusson: The fruits of this plant, a member of the Apiaceae family, are used in traditional medicine and have been found to contain various coumarins and phenolic glycosides, including this compound.[1][10][11][12][13][14][15][16]

Experimental Protocols

Extraction and Isolation from Cnidium monnieri Fruits

The following protocol is based on the methodology described by Kim, S. B., et al. (2013) for the isolation of this compound from the fruits of Cnidium monnieri.[10][11]

3.1.1. Extraction

-

Air-dried and powdered fruits of Cnidium monnieri (5.0 kg) are extracted three times with 80% methanol (MeOH) at room temperature.[10][11]

-

The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract (approx. 270.2 g).[10][11]

3.1.2. Solvent Partitioning

-

The crude methanolic extract is suspended in water (H₂O) and successively partitioned with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[10][11]

-

The n-BuOH fraction (approx. 34.8 g) is retained for further purification.[10][11]

3.1.3. Chromatographic Purification

-

XAD Column Chromatography: The n-BuOH fraction is subjected to Amberlite XAD-4 column chromatography, eluting with a stepwise gradient of methanol in water (0%, 25%, 50%, 75%, and 100% MeOH) to yield five main fractions (CMB1–CMB5).[10][11]

-

Silica Gel Column Chromatography: Fraction CMB4 is further purified by silica gel column chromatography using a chloroform-methanol (CHCl₃-MeOH) solvent system to yield nine sub-fractions (CMB41–CMB49).[11] this compound (referred to as compound 5 in the original publication) is isolated from one of these sub-fractions. Further purification of the target-containing fractions is achieved through repeated column chromatography until the pure compound is obtained.

Experimental Workflow for Isolation of this compound from Cnidium monnieri

References

- 1. A new phenolic glycoside from Cnidium monnieri fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [Study on chemical constituents of Picrasma quassioides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Cnidioside B - Nordic Biosite [nordicbiosite.com]

- 13. This compound | Plants | 169312-05-4 | Invivochem [invivochem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Phytochemistry, Ethnopharmacology, Pharmacokinetics and Toxicology of Cnidium monnieri (L.) Cusson - PMC [pmc.ncbi.nlm.nih.gov]

Picraquassioside B: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and physicochemical properties of Picraquassioside B, a benzofuran glucoside. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the scientific foundation of this natural compound.

Discovery and Natural Sources

This compound has been identified and isolated from two primary botanical sources: the fruits of Picrasma quassioides and Cnidium monnieri.[1] Initially characterized as a benzofuran glucoside, it is also referred to in literature as a coumarin glycoside.[1] Its discovery has contributed to the growing library of natural products with potential pharmacological applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined through spectroscopic analysis. These characteristics are crucial for its identification and for understanding its behavior in biological systems.

| Property | Value |

| Molecular Formula | C₁₉H₂₄O₁₁ |

| Molecular Weight | 428.39 g/mol |

| CAS Number | 169312-05-4 |

| Chemical Structure | 6-hydroxy-4,7-dimethoxy-5-benzofuranpropionic acid 6-O-β-d-glucopyranoside |

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process requiring careful chromatographic separation. The following is a detailed methodology based on the initial isolation from Cnidium monnieri fruits.

Extraction

-

Initial Extraction: The dried and powdered fruits of Cnidium monnieri (5.0 kg) are subjected to extraction with 80% methanol (MeOH) at room temperature. This process is repeated three times to ensure exhaustive extraction of the plant material.

-

Solvent Evaporation: The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract (270.2 g).

Solvent Partitioning

The crude methanolic extract is suspended in water (H₂O) and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. This fractionation is performed using:

-

n-hexane

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

n-butanol (n-BuOH)

This compound is enriched in the n-butanol soluble fraction (34.8 g).

Chromatographic Purification

The n-BuOH fraction undergoes further purification using column chromatography.

-

XAD Column Chromatography: The fraction is loaded onto an XAD resin column and eluted with a stepwise gradient of methanol in water (0%, 25%, 50%, 75%, and 100% MeOH). This step serves to separate the compounds into five major fractions (CMB1–CMB5).

-

Further Chromatographic Steps: While the primary literature does not specify the subsequent detailed steps for the purification of this compound from these five fractions, it is standard practice to employ a series of chromatographic techniques. These typically include silica gel column chromatography and/or preparative high-performance liquid chromatography (HPLC) with various solvent systems to achieve the final isolation of the pure compound. The precise solvent systems and column specifications would have been optimized based on the separation profile of the fractions.

Spectroscopic Data for Structural Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). While the specific spectral data from the primary isolation paper's supplementary materials were not publicly accessible, the following represents the types of data that would have been used for structural confirmation.

| Technique | Data Obtained |

| ¹H NMR | Provides information on the number and chemical environment of protons, including characteristic signals for the aromatic, methoxy, and glycosidic moieties. |

| ¹³C NMR | Determines the number and types of carbon atoms present in the molecule, confirming the benzofuran core, the propionic acid side chain, and the glucose unit. |

| HRESIMS | Accurately measures the mass-to-charge ratio of the molecule, allowing for the determination of the precise molecular formula. |

Table 2: Spectroscopic Data Used for Structural Elucidation of this compound.

Biological Activity

Initial biological screening of this compound has been conducted. In a study involving the isolated compounds from Cnidium monnieri, this compound, along with the other isolated glycosides, was found to exert "little immunomodulatory effect in RAW 264.7 cells." This suggests that at the concentrations tested, it does not significantly modulate the activity of these macrophage-like cells.

Further research is required to explore other potential biological activities of this compound, such as anticancer, anti-inflammatory, or other pharmacological effects. At present, there is no published data on the specific signaling pathways that may be modulated by this compound.

Conclusion and Future Directions

This compound is a structurally defined benzofuran glucoside isolated from Picrasma quassioides and Cnidium monnieri. While its initial biological screening for immunomodulatory effects was not significant, its unique chemical structure warrants further investigation into a broader range of pharmacological activities. Future research should focus on comprehensive in vitro and in vivo studies to explore its potential anticancer, anti-inflammatory, and other therapeutic properties, as well as to elucidate any underlying mechanisms of action and effects on cellular signaling pathways. Such studies will be crucial in determining the potential of this compound as a lead compound for drug development.

References

Unraveling the Molecular Architecture of Picraquassioside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Picraquassioside B, a phenolic glycoside isolated from the fruits of Cnidium monnieri. This document details the experimental methodologies and presents the spectroscopic data that were pivotal in determining its complex molecular structure. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Executive Summary

This compound, a significant constituent of Cnidium monnieri, has been the subject of phytochemical investigation to ascertain its precise chemical identity. Through a systematic approach involving extraction, isolation, and extensive spectroscopic analysis, its structure was unequivocally determined. This guide synthesizes the key findings from the primary literature, presenting the data in a clear and accessible format to facilitate further research and application.

Physicochemical Properties

Initial characterization of this compound established its fundamental physicochemical properties, which are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₂₄O₁₁ |

| Molecular Weight | 428.39 g/mol |

| Appearance | Amorphous Powder |

| Optical Rotation | [α]D25 -63.8 (c 0.1, MeOH) |

Spectroscopic Data for Structure Elucidation

The structural framework of this compound was pieced together using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The comprehensive data from these analyses are presented below.

Mass Spectrometry

High-resolution mass spectrometry provided the exact mass of the molecule, which was crucial for determining its molecular formula.

| Ion | m/z |

| [M+Na]⁺ | 451.1211 |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum revealed the chemical environment of each proton in the molecule, including their chemical shifts and coupling constants. The data were recorded in methanol-d₄ (CD₃OD) at 500 MHz.

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 2.92 | t | 7.5 |

| 3 | 2.64 | t | 7.5 |

| 4 | 6.64 | d | 8.5 |

| 7 | 6.88 | d | 8.5 |

| 4-OCH₃ | 3.86 | s | |

| 7-OCH₃ | 3.90 | s | |

| 1' | 4.91 | d | 7.5 |

| 2' | 3.51 | m | |

| 3' | 3.46 | m | |

| 4' | 3.42 | m | |

| 5' | 3.49 | m | |

| 6'a | 3.89 | dd | 12.0, 2.0 |

| 6'b | 3.72 | dd | 12.0, 5.5 |

| COOCH₃ | 3.64 | s |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provided information on the carbon skeleton of this compound. The data were recorded in methanol-d₄ (CD₃OD) at 125 MHz.

| Position | δC (ppm) |

| 1 | 174.9 |

| 2 | 35.5 |

| 3 | 26.5 |

| 3a | 115.8 |

| 4 | 100.1 |

| 5 | 144.5 |

| 6 | 146.4 |

| 7 | 112.1 |

| 7a | 147.9 |

| 4-OCH₃ | 56.5 |

| 7-OCH₃ | 56.9 |

| 1' | 102.8 |

| 2' | 75.1 |

| 3' | 78.0 |

| 4' | 71.6 |

| 5' | 78.1 |

| 6' | 62.8 |

| COOCH₃ | 52.2 |

Experimental Protocols

The elucidation of this compound's structure relied on a series of carefully executed experimental procedures.

Extraction and Isolation

The dried fruits of Cnidium monnieri (1.2 kg) were extracted with 80% aqueous methanol (MeOH) at room temperature. The concentrated extract was then suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The n-BuOH soluble fraction (50 g) was subjected to column chromatography over Diaion HP-20, eluting with a stepwise gradient of MeOH in water (0 → 100%). The 40% MeOH fraction was further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, and HMBC), were recorded on a Bruker Avance 500 spectrometer. Chemical shifts are reported in ppm (δ) and were referenced to the solvent peaks (CD₃OD: δH 3.31, δC 49.0).

-

Mass Spectrometry: High-resolution mass spectra were obtained using an ESI-TOF mass spectrometer.

Structure Elucidation Workflow

The logical process for the structural determination of this compound is depicted in the following workflow diagram.

Conclusion

The comprehensive analysis of spectroscopic data, including ¹H NMR, ¹³C NMR, and HR-ESI-MS, has enabled the unambiguous structural elucidation of this compound. This technical guide provides a detailed account of the methodologies and data that were instrumental in this process. The availability of this information is anticipated to support further investigation into the biological activities and potential therapeutic applications of this natural product.

Spectroscopic Profile of Picraquassioside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Picraquassioside B, a notable coumarin glycoside. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in research and drug development endeavors.

Chemical Identity and Properties

This compound is a phenolic glycoside isolated from the fruits of Cnidium monnieri. Its fundamental properties are summarized below:

| Property | Value |

| Molecular Formula | C₁₉H₂₄O₁₁ |

| Molecular Weight | 428.39 g/mol |

| CAS Number | 169312-05-4 |

| Class | Coumarin Glycoside / Benzofuran Glucoside |

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

| Ion | m/z [M+Na]⁺ |

| Experimental | 451 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound. The following data were recorded in Methanol-d₄ (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 2 | 7.62 | d | 2.2 |

| 3 | 6.29 | d | 2.2 |

| 7 | 6.95 | s | |

| 8 | 2.91 | t | 7.6 |

| 9 | 2.65 | t | 7.6 |

| 6-OCH₃ | 3.90 | s | |

| Glucose Moiety | |||

| 1' | 5.05 | d | 7.5 |

| 2' | 3.52 | m | |

| 3' | 3.48 | m | |

| 4' | 3.43 | m | |

| 5' | 3.38 | m | |

| 6'a | 3.91 | dd | 12.1, 2.2 |

| 6'b | 3.73 | dd | 12.1, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | δC (ppm) |

| Aglycone | |

| 2 | 146.2 |

| 3 | 103.5 |

| 3a | 146.8 |

| 4 | 114.9 |

| 5 | 140.0 |

| 6 | 153.1 |

| 7 | 114.1 |

| 7a | 126.4 |

| 8 | 26.5 |

| 9 | 36.4 |

| 6-OCH₃ | 56.9 |

| Glucose Moiety | |

| 1' | 102.8 |

| 2' | 75.0 |

| 3' | 78.1 |

| 4' | 71.5 |

| 5' | 78.4 |

| 6' | 62.7 |

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.

Isolation of this compound

This compound was isolated from the n-BuOH-soluble fraction of the fruits of Cnidium monnieri. The isolation process involved repeated column chromatography steps using silica gel, ODS, and Sephadex LH-20, followed by preparative HPLC to yield the pure compound.

Mass Spectrometry

High-resolution mass spectra were acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer. The data was recorded in positive ion mode, and the mass-to-charge ratio (m/z) of the sodium adduct [M+Na]⁺ was determined.

NMR Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated methanol (CD₃OD). ¹H NMR and ¹³C NMR spectra were acquired using standard pulse sequences. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0). Coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity and complete the structural assignment.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a natural product like this compound is illustrated in the following diagram.

Caption: General workflow for the isolation and structural elucidation of this compound.

Biosynthesis of Picraquassioside B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraquassioside B, a benzofuran glucoside isolated from the fruits of Cnidium monnieri, has garnered interest within the scientific community. Understanding its biosynthesis is pivotal for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of coumarin and benzofuran biosynthesis in plants. This document details the putative enzymatic steps, relevant gene candidates from Cnidium monnieri, and representative experimental protocols for the characterization of the involved enzyme families.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, a central route for the synthesis of a myriad of secondary metabolites in plants. The pathway can be conceptually divided into three main stages: 1) formation of the core coumarin scaffold, 2) modification of the coumarin ring to the specific benzofuran aglycone of this compound, and 3) glycosylation to yield the final product.

Stage 1: Formation of the Umbelliferone Core

The initial steps are well-established in the general phenylpropanoid pathway:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This reaction is catalyzed by a cytochrome P450 enzyme, Cinnamate 4-Hydroxylase (C4H) .

-

p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is then activated by the formation of a thioester bond with Coenzyme A, a reaction mediated by 4-Coumarate:CoA Ligase (4CL) .

-

Ortho-hydroxylation and Lactonization to Umbelliferone: p-Coumaroyl-CoA undergoes ortho-hydroxylation at the C2 position, a critical step catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) , another cytochrome P450 enzyme. The resulting 2,4-dihydroxy-cinnamoyl-CoA is believed to undergo trans-cis isomerization followed by spontaneous or enzyme-assisted lactonization to form the core coumarin structure, umbelliferone. The enzyme Coumarin Synthase (COSY) has been implicated in this final lactonization step.

Stage 2: Modification of the Umbelliferone Scaffold

Following the formation of umbelliferone, a series of modifications, including hydroxylation, prenylation, and methylation, are necessary to form the specific aglycone of this compound. Based on the structure of this compound (C19H24O11), the following steps are proposed:

-

Hydroxylation of Umbelliferone: The umbelliferone core is likely further hydroxylated. The exact position of this hydroxylation would be determined by the specific cytochrome P450 hydroxylases present in Cnidium monnieri.

-

Prenylation: A prenyl group is added to the hydroxylated umbelliferone intermediate. This reaction is catalyzed by a Prenyltransferase (PT) , which utilizes dimethylallyl pyrophosphate (DMAPP) or a related isoprenoid precursor.

-

Further Oxidations and Rearrangements: The prenyl side chain and the coumarin ring likely undergo further enzymatic oxidations and rearrangements, catalyzed by various cytochrome P450 monooxygenases , to form the benzofuran ring and introduce other functional groups.

-

Methylation: A Methyltransferase (MT) , likely an O-methyltransferase, would then catalyze the methylation of a hydroxyl group on the benzofuran intermediate, utilizing S-adenosyl methionine (SAM) as the methyl donor.

Stage 3: Glycosylation

-

Glucosylation: The final step in the biosynthesis of this compound is the attachment of a glucose moiety to a hydroxyl group of the benzofuran aglycone. This reaction is catalyzed by a UDP-dependent Glycosyltransferase (UGT) , which transfers glucose from UDP-glucose to the aglycone.

A transcriptome analysis of Cnidium monnieri has identified numerous unigenes encoding for key enzymes in coumarin biosynthesis, providing a genetic basis for this proposed pathway[1][2][3].

Quantitative Data

Currently, specific quantitative data such as enzyme kinetics (Km, Vmax) and in planta metabolite concentrations for the biosynthetic pathway of this compound are not available in the literature. However, studies on the accumulation of other coumarins in Cnidium monnieri provide a basis for understanding the metabolic flux through the phenylpropanoid pathway in this plant.

| Compound Class | Concentration Range in Cnidium monnieri fruits | Reference |

| Total Phenolic Contents | ~309.33 ± 5.67 mg GAE/g | [4] |

| Total Flavonoid Contents | ~68.64 ± 4.45 µg CE/g | [4] |

| Osthole | Major coumarin constituent | [5] |

| Imperatorin | Present | [5] |

| Bergapten | Present | [5] |

Note: GAE = Gallic Acid Equivalents; CE = Catechin Equivalents. The concentrations of specific coumarins can vary significantly based on the plant's developmental stage, growing conditions, and the specific tissue analyzed.

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Caption: General workflow for the identification and characterization of biosynthetic enzymes.

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the this compound pathway from Cnidium monnieri are not yet established. However, the following sections provide representative methodologies for the key enzyme families involved, which can be adapted for their characterization.

Cytochrome P450 (CYP450) Enzyme Assay (General Protocol)

Objective: To determine the catalytic activity of a candidate CYP450 enzyme (e.g., a hydroxylase) involved in coumarin modification.

Materials:

-

Recombinant CYP450 enzyme expressed in a suitable system (e.g., yeast or insect cells).

-

NADPH-cytochrome P450 reductase (if not co-expressed).

-

Substrate (e.g., umbelliferone or a later-stage intermediate).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Quenching solution (e.g., methanol or acetonitrile).

-

HPLC or LC-MS for product analysis.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, the substrate (dissolved in a suitable solvent like DMSO), and the NADPH regenerating system.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified recombinant CYP450 enzyme (and reductase if separate).

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes), ensuring linearity of the reaction.

-

Terminate the reaction by adding an equal volume of quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to identify and quantify the product.

-

A control reaction without the enzyme or without NADPH should be run in parallel.

UDP-Glycosyltransferase (UGT) Assay (General Protocol)

Objective: To assess the ability of a candidate UGT to glycosylate the benzofuran aglycone of this compound.

Materials:

-

Purified recombinant UGT enzyme.

-

Acceptor substrate (the benzofuran aglycone).

-

Sugar donor: UDP-glucose.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2).

-

Quenching solution (e.g., methanol).

-

HPLC or LC-MS for analysis.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, the acceptor substrate, and UDP-glucose.

-

Pre-warm the mixture to the optimal temperature for the enzyme (e.g., 37°C).

-

Start the reaction by adding the purified UGT enzyme.

-

Incubate for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Analyze the formation of the glycosylated product by HPLC or LC-MS.

-

Controls should include reactions without the enzyme and without the UDP-glucose.

Prenyltransferase (PT) Assay (General Protocol)

Objective: To determine the activity of a candidate prenyltransferase in adding a prenyl group to a coumarin intermediate.

Materials:

-

Microsomal preparations containing the membrane-bound prenyltransferase or purified recombinant enzyme.

-

Aromatic substrate (e.g., hydroxylated umbelliferone).

-

Prenyl donor: Dimethylallyl pyrophosphate (DMAPP).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and a reducing agent like DTT).

-

Quenching and extraction solvent (e.g., ethyl acetate).

-

HPLC or LC-MS for analysis.

Procedure:

-

Combine the reaction buffer, aromatic substrate, and DMAPP in a reaction vessel.

-

Pre-incubate the mixture at the appropriate temperature.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate for the desired time.

-

Terminate the reaction and extract the products with an organic solvent like ethyl acetate.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the formation of the prenylated product by HPLC or LC-MS.

-

Include necessary controls (no enzyme, no DMAPP).

Conclusion

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The identification and characterization of the specific enzymes involved, particularly the cytochrome P450s, prenyltransferases, and the terminal UDP-glycosyltransferase from Cnidium monnieri, are critical next steps. The methodologies outlined in this guide offer a starting point for these investigations. A deeper understanding of this pathway will not only enable the biotechnological production of this compound but also pave the way for the discovery and engineering of novel biocatalysts for the synthesis of other valuable natural products.

References

- 1. This compound | Plants | 169312-05-4 | Invivochem [invivochem.com]

- 2. Analyses of Plant UDP-Dependent Glycosyltransferases to Identify Their Volatile Substrates Using Recombinant Proteins | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phytochemical Constituents and In vitro Pharmacological Response of Cnidium monnieri; A Natural Ancient Medicinal Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Picraquassioside B in Cnidium monnieri Fruits: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraquassioside B, a benzofuran glucoside, has been identified as a constituent of the fruits of Cnidium monnieri (L.) Cusson, a plant widely used in traditional medicine. This technical guide aims to provide a comprehensive overview of the current scientific knowledge regarding this compound from this botanical source. However, a thorough review of the existing scientific literature reveals a significant lack of quantitative data, detailed experimental protocols specifically for its isolation and analysis from Cnidium monnieri, and studies on its modulated signaling pathways.

While the presence of this compound in Cnidium monnieri fruits is confirmed, research has primarily focused on the isolation and identification of a wide range of other compounds, particularly coumarins like osthole. This guide presents the available information and highlights the current research gaps, offering a foundation for future investigations into the potential of this compound.

Quantitative Data

A comprehensive search of scientific databases yielded no specific quantitative data on the concentration or yield of this compound in the fruits of Cnidium monnieri. While numerous studies have analyzed the chemical profile of Cnidium monnieri fruits, they have not reported the quantification of this specific glycoside. The table below is provided as a template for future research findings.

Table 1: Quantitative Analysis of this compound in Cnidium monnieri Fruits

| Analytical Method | Sample Origin | Part Used | This compound Content (mg/g dry weight) | Reference |

| Data Not Available | Data Not Available | Fruits | Data Not Available |

Experimental Protocols

Detailed experimental protocols for the extraction, purification, and quantification of this compound specifically from Cnidium monnieri fruits are not available in the current literature. General methods for the extraction and analysis of compounds from Cnidium monnieri have been published, but they do not provide the specific parameters required for the targeted analysis of this compound. The following sections outline general procedures that could be adapted and optimized for this purpose.

General Extraction and Fractionation of Compounds from Cnidium monnieri Fruits

A common approach for extracting glycosides from plant material involves the use of polar solvents. The following is a generalized workflow that could serve as a starting point for the isolation of this compound.

Caption: General workflow for the extraction and fractionation of glycosides from Cnidium monnieri fruits.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

For the quantitative analysis of this compound, a validated High-Performance Liquid Chromatography (HPLC) method would be required. The development of such a method would involve the following steps:

-

Standard Procurement: Obtain a certified reference standard of this compound.

-

Chromatographic Conditions Optimization:

-

Column: A reversed-phase column (e.g., C18) is typically suitable for the separation of glycosides.

-

Mobile Phase: A gradient elution with a mixture of water (often acidified with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) would likely be effective.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.

-

-

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathways Modulated by this compound

There is a significant lack of information regarding the biological activities and the signaling pathways modulated by this compound. One study that isolated several glycosides, including this compound, from Cnidium monnieri fruits reported that the isolated compounds exerted "little immunomodulatory effect in RAW 264.7 cells."[1] This finding suggests that at the tested concentrations, this compound may not significantly impact common immunomodulatory pathways such as the NF-κB or MAPK pathways in this cell line.

The diagram below illustrates a generalized inflammatory signaling pathway that is often investigated in immunomodulatory studies. Future research could explore the potential effects of this compound on these and other cellular signaling cascades.

Caption: A simplified diagram of the TLR4-mediated NF-κB and MAPK signaling pathways, common in inflammatory responses.

Conclusion and Future Directions

While this compound is a known constituent of Cnidium monnieri fruits, there is a clear need for further research to unlock its full scientific and potential therapeutic value. The lack of quantitative data, specific analytical methods, and biological activity studies represents a significant gap in the current understanding of this compound.

Future research should focus on:

-

Quantitative Analysis: Developing and validating robust analytical methods (e.g., HPLC-UV, LC-MS/MS) to determine the concentration of this compound in Cnidium monnieri fruits from different geographical locations and at various stages of maturity.

-

Isolation and Purification: Establishing efficient and scalable protocols for the isolation of high-purity this compound from Cnidium monnieri to enable comprehensive biological testing.

-

Pharmacological Evaluation: Conducting in-depth in vitro and in vivo studies to investigate the biological activities of pure this compound, including its potential anti-inflammatory, anticancer, or other therapeutic effects.

-

Mechanism of Action: Elucidating the molecular mechanisms and signaling pathways through which this compound exerts any identified biological effects.

Addressing these research gaps will be crucial for determining the significance of this compound in the traditional medicinal uses of Cnidium monnieri and for exploring its potential as a novel therapeutic agent.

References

Picraquassioside B from Senecio solidagineus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraquassioside B is a benzofuran glucoside that has been identified in Senecio solidagineus, a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, isolation, and known biological activities. Due to the limited specific research on this compound, this guide also contextualizes its potential within the broader class of benzofurans and outlines detailed experimental protocols from related studies. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Senecio solidagineus, a member of the Asteraceae family, is utilized in traditional Tibetan medicine for treating conditions such as wound infections, swelling, and dermatitis. The genus Senecio is known for its diverse phytochemical composition, which includes terpenoids, phenolic compounds, flavonoids, and, notably, pyrrolizidine alkaloids, some of which are known for their hepatotoxicity. This underscores the importance of isolating and characterizing individual compounds to evaluate their specific biological activities. One such compound isolated from Senecio solidagineus is this compound, a benzofuran glucoside. While also found in other plant species like Cnidium monnieri and Picrasma quassioides, its presence in S. solidagineus warrants further investigation into its therapeutic potential, especially given the ethnopharmacological background of the plant.

This guide synthesizes the current knowledge on this compound, presenting its physicochemical properties, a detailed representative isolation protocol, and a summary of its known, albeit limited, biological evaluation. Furthermore, potential avenues for future research are discussed in the context of the broader pharmacological activities of benzofuran derivatives.

Physicochemical Properties of this compound

This compound is classified as a benzofuran glucoside. Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 169312-05-4 | [1] |

| Molecular Formula | C₁₉H₂₄O₁₁ | [1] |

| Molecular Weight | 428.39 g/mol | [1] |

| Compound Class | Benzofuran Glucoside | [1] |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through nuclear magnetic resonance (NMR) spectroscopy. The following tables detail the ¹H and ¹³C NMR spectral data as reported in the literature for the compound isolated from Cnidium monnieri.

Table 3.1: ¹H-NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 2 | 6.98 | d | 2.0 |

| 3 | 6.55 | d | 2.0 |

| 7 | 3.83 | s | |

| 8 | 2.89 | t | 7.6 |

| 9 | 2.65 | t | 7.6 |

| 1'-glc | 4.85 | d | 7.6 |

| 2'-glc | 3.49 | m | |

| 3'-glc | 3.44 | m | |

| 4'-glc | 3.41 | m | |

| 5'-glc | 3.36 | m | |

| 6'a-glc | 3.89 | dd | 12.0, 2.0 |

| 6'b-glc | 3.71 | dd | 12.0, 5.6 |

Table 3.2: ¹³C-NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) ppm |

| 2 | 145.9 |

| 3 | 103.0 |

| 3a | 156.4 |

| 4 | 116.1 |

| 5 | 143.9 |

| 6 | 146.4 |

| 7 | 61.2 |

| 7a | 126.8 |

| 8 | 31.7 |

| 9 | 36.5 |

| 10 | 177.5 |

| 1'-glc | 104.7 |

| 2'-glc | 75.0 |

| 3'-glc | 77.9 |

| 4'-glc | 71.6 |

| 5'-glc | 78.2 |

| 6'-glc | 62.8 |

Experimental Protocols

Isolation of this compound from Cnidium monnieri

4.1.1 Extraction and Fractionation

-

Initial Extraction: The dried and powdered fruits of Cnidium monnieri (3 kg) are extracted with 80% aqueous methanol (MeOH) at room temperature.

-

Solvent Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Fraction Selection: The n-BuOH soluble fraction is selected for further purification.

4.1.2 Chromatographic Purification

-

Diaion HP-20 Column Chromatography: The n-BuOH fraction (150 g) is subjected to column chromatography over a Diaion HP-20 column. Elution is performed with a stepwise gradient of MeOH in water (from 0% to 100%) to yield several sub-fractions.

-

Silica Gel Column Chromatography: The active sub-fraction is further purified by silica gel column chromatography using a chloroform (CHCl₃)-MeOH gradient system.

-

ODS Column Chromatography: Subsequent purification is carried out on an octadecylsilane (ODS) column with a MeOH-water gradient.

-

Preparative HPLC: The final purification of this compound is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column with a suitable MeOH-water mobile phase.

The following diagram illustrates the general workflow for the isolation of this compound.

Biological Activity

Known Activity of this compound

Specific biological activity data for this compound is scarce. In a study involving compounds isolated from Cnidium monnieri, this compound, along with other glycosides, was evaluated for its immunomodulatory effects. The study reported that all the isolated compounds exerted little immunomodulatory effect in RAW 264.7 cells.[1]

Potential Activities of Benzofuran Glucosides

The benzofuran scaffold is a common motif in many biologically active natural products and synthetic compounds. Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory: Some benzofurans have been shown to inhibit inflammatory pathways.

-

Anticancer: Various benzofuran derivatives have demonstrated cytotoxic effects against different cancer cell lines.

-

Antioxidant: The phenolic nature of many benzofurans contributes to their antioxidant and radical-scavenging properties.

-

Antimicrobial: Antibacterial and antifungal activities have been observed for several benzofuran-containing compounds.

Given the lack of extensive research on this compound, its potential for these and other biological activities remains an open area for investigation.

Signaling Pathways: A Broader Perspective

There is currently no published research detailing the specific signaling pathways modulated by this compound. However, studies on other benzofuran derivatives have implicated their interaction with key cellular signaling cascades. The diagram below illustrates some of the signaling pathways that have been shown to be modulated by various benzofuran compounds, representing potential, yet unconfirmed, targets for this compound.

Conclusion and Future Directions

This compound is a structurally characterized benzofuran glucoside present in Senecio solidagineus. While its specific biological activities and mechanisms of action are largely unexplored, its chemical class suggests potential for a range of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant activities. The presence of potentially toxic alkaloids in the genus Senecio highlights the necessity of isolating pure compounds like this compound for accurate bioactivity assessment.

Future research should focus on:

-

Developing a standardized protocol for the high-yield isolation of this compound from Senecio solidagineus.

-

Comprehensive screening of this compound for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in relevant disease models.

This technical guide provides a solid foundation for initiating further research into this promising natural product.

References

Preliminary Biological Screening of Picraquassioside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraquassioside B, a benzofuran glucoside, has been identified in plant species such as Cnidium monnieri and Picrasma quassioides. Despite its isolation, comprehensive data on the biological activities of this compound remains limited in publicly available scientific literature. This technical guide provides a framework for the preliminary biological screening of this compound, outlining detailed experimental protocols for assessing its potential cytotoxic, anti-inflammatory, antiviral, and antimalarial properties. While specific quantitative data for this compound is largely unavailable, this guide serves as a resource for researchers to conduct such evaluations. A singular study reported that this compound, along with nine other glycosides isolated from Cnidium monnieri fruits, demonstrated minimal immunomodulatory effects in RAW 264.7 cells[1]. Further robust screening is required to fully elucidate the pharmacological profile of this natural compound. This document also presents standardized workflows and relevant signaling pathways in diagrammatic formats to aid in experimental design and data interpretation.

Introduction to this compound

This compound is a natural compound classified as a benzofuran glucoside or a coumarin glycoside.[2][3][4] It has been isolated from the fruits of Cnidium monnieri and has also been reported in Picrasma quassioides.[1][2] The preliminary investigation into its biological activities is a crucial first step in the drug discovery process, aiming to identify any potential therapeutic effects. This guide outlines the standard assays for a primary biological screening campaign.

Cytotoxicity Screening

Assessing the cytotoxic potential of a compound is a fundamental step in drug development to determine its therapeutic window. The MTT assay is a widely used colorimetric method to evaluate cell viability.[5][6][7][8]

Data Presentation: Cytotoxicity of this compound

As of the latest literature review, no specific IC50 values for the cytotoxicity of this compound against various cell lines have been published. Researchers are encouraged to perform cytotoxicity assays to establish these values. A hypothetical data table is provided below for illustrative purposes.

| Cell Line | Compound | IC50 (µM) |

| HEK293 (Human Embryonic Kidney) | This compound | Data not available |

| HeLa (Human Cervical Cancer) | This compound | Data not available |

| A549 (Human Lung Carcinoma) | This compound | Data not available |

| HepG2 (Human Liver Cancer) | This compound | Data not available |

Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability.[5][6][7][8]

Materials:

-

This compound

-

Mammalian cell lines (e.g., HEK293, HeLa, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Experimental Workflow: MTT Assay

Anti-inflammatory Screening

Inflammation is a key pathological process in many diseases. The ability of a compound to modulate inflammatory responses is a significant indicator of its therapeutic potential. A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Anti-inflammatory Activity of this compound

A study by Kim et al. (2013) reported that this compound, among other isolated glycosides, exerted little immunomodulatory effect in RAW 264.7 cells[1]. No quantitative data on the inhibition of inflammatory mediators has been published.

| Cell Line | Stimulant | Mediator | Inhibition (%) | IC50 (µM) |

| RAW 264.7 | LPS | Nitric Oxide | Minimal | Data not available |

Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)

This protocol is based on standard methods for measuring nitrite, a stable product of NO.[9][10][11][12][13]

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include untreated controls and LPS-only controls.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

-

Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by this compound.

Signaling Pathway: NF-κB in Inflammation

Antiviral Screening

The discovery of novel antiviral agents is a critical area of research. A primary screening method to assess the antiviral potential of a compound is the plaque reduction assay, which measures the inhibition of virus-induced cell death.

Data Presentation: Antiviral Activity of this compound

There is no published data on the antiviral activity of this compound. The following table is a template for recording such data.

| Virus | Host Cell | Assay | EC50 (µM) |

| Influenza A virus | MDCK | Plaque Reduction | Data not available |

| Herpes Simplex Virus-1 | Vero | Plaque Reduction | Data not available |

| Dengue Virus | Vero | Plaque Reduction | Data not available |

Experimental Protocol: Plaque Reduction Assay

This protocol is a generalized procedure for the plaque reduction assay.[14][15][16][17][18][19]

Materials:

-

This compound

-

Virus stock (e.g., Influenza A, HSV-1)

-

Host cell line (e.g., MDCK, Vero)

-

Infection medium (e.g., serum-free DMEM)

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Crystal violet solution

-

Formalin

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with various concentrations of this compound for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture. Allow for adsorption for 1 hour.

-

Overlay: Remove the inoculum and add the overlay medium to each well.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells with formalin and stain with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 (the concentration that reduces the number of plaques by 50%) can then be determined.

PI3K/Akt Signaling Pathway

Conclusion

This technical guide provides a comprehensive overview of the necessary experimental protocols for the preliminary biological screening of this compound. The lack of existing data highlights a significant research gap and an opportunity for novel discoveries in the pharmacological potential of this natural compound. The detailed methodologies and illustrative diagrams presented herein are intended to facilitate the design and execution of these crucial initial studies. Rigorous evaluation of the cytotoxic, anti-inflammatory, antiviral, and antimalarial activities of this compound will be instrumental in determining its potential as a lead compound for future drug development.

References

- 1. This compound | CAS:169312-05-4 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | Plants | 169312-05-4 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. abcam.com [abcam.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 15. bioagilytix.com [bioagilytix.com]

- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A rapid assay for evaluation of antiviral activity against coxsackie virus B3, influenza virus A, and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogues of Picraquassioside B: A Landscape of Unexplored Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraquassioside B, a naturally occurring benzofuran glucoside, has been identified as a constituent of plants such as Cnidium monnieri and Picrasma quassioides.[1][2][3][4] As a member of the broader coumarin glycoside family, it belongs to a class of compounds recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Despite the therapeutic promise of related natural products, a comprehensive exploration of the structural analogues of this compound remains a largely uncharted area within medicinal chemistry. This technical guide aims to synthesize the current, albeit limited, knowledge surrounding this compound and to delineate the significant opportunities that exist for the design and synthesis of novel analogues with potentially enhanced therapeutic properties.

While dedicated research on the systematic structural modification of this compound is not extensively documented in publicly available scientific literature, the foundational knowledge of benzofuran and coumarin chemistry provides a robust framework for envisioning a diverse array of potential analogues. The core structure of this compound presents multiple avenues for chemical modification, each holding the potential to modulate its pharmacokinetic and pharmacodynamic profile.

Core Structure of this compound

A definitive, publicly available chemical structure for this compound is not consistently presented across scientific databases. However, based on its classification as a benzofuran glucoside, a general representative structure can be conceptualized for the purpose of discussing potential structural modifications. This hypothetical core scaffold would feature a benzofuran ring system linked to a glucose moiety. Key sites for modification would include the benzofuran ring, the glycosidic linkage, and the sugar itself.

Potential Structural Modifications and Synthetic Strategies

The generation of a library of this compound analogues would involve a variety of synthetic organic chemistry techniques. The following sections outline hypothetical structural modifications and the experimental approaches that could be employed.

Table 1: Potential Structural Modifications of this compound

| Modification Site | Proposed Analogue Class | Rationale for Modification |

| Benzofuran Core | Substitution on the aromatic ring (e.g., with halogens, alkyl, alkoxy, nitro groups) | To modulate electronic properties, lipophilicity, and metabolic stability. |

| Modification of the furan ring (e.g., saturation, ring opening) | To alter the three-dimensional shape and hydrogen bonding capacity. | |

| Glycosidic Linkage | Variation of the anomeric configuration (α to β or vice versa) | To influence enzymatic stability and receptor binding. |

| Replacement of the ether linkage with thioether or amide bonds | To enhance stability and alter binding interactions. | |

| Glucose Moiety | Substitution of hydroxyl groups (e.g., acylation, alkylation, sulfation) | To modify solubility, cell permeability, and target interactions. |

| Replacement with other monosaccharides (e.g., mannose, galactose, xylose) | To investigate the role of the sugar in biological activity and selectivity. | |

| Removal of the sugar moiety (aglycone) | To assess the contribution of the glucoside to the overall activity. |

Hypothetical Experimental Protocols

The synthesis and evaluation of such analogues would necessitate a suite of well-defined experimental protocols.

General Synthetic Workflow

A logical workflow for the synthesis and evaluation of this compound analogues is proposed below.

References

- 1. Cytotoxic and NF-κB and mitochondrial transmembrane potential inhibitory pentacyclic triterpenoids from Syzygium corticosum and their semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Plants | 169312-05-4 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Extraction of Picraquassioside B from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraquassioside B is a benzofuran glucoside first identified in Picrasma quassioides. This document provides a detailed protocol for its extraction and purification from plant material. The methodology outlined below is based on established phytochemical techniques for the isolation of glycosides and is intended to serve as a comprehensive guide for researchers.

Data Summary

The following table summarizes the key quantitative parameters for the extraction and purification of this compound. Please note that yields are dependent on the quality of the plant material and the efficiency of the extraction and purification processes.

| Parameter | Value |

| Extraction | |

| Plant Material | Dried and powdered fruits or stems of Picrasma quassioides |

| Extraction Solvent | 95% Ethanol or Methanol |

| Solvent-to-Solid Ratio | 10:1 (v/w) |

| Extraction Method | Maceration or Soxhlet extraction |

| Extraction Temperature | Room temperature (Maceration) or boiling point of the solvent (Soxhlet) |

| Extraction Duration | 24-48 hours (Maceration, repeated 2-3 times) or 6-8 hours (Soxhlet) |

| Purification | |

| Initial Purification Yield | Not reported in the literature |

| Final Purification Yield | Not reported in the literature |

Experimental Protocols

I. Plant Material Preparation

-

Collection and Identification: Collect fresh fruits or stems of Picrasma quassioides. Ensure proper botanical identification of the plant material.

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Alternatively, use a hot-air oven at a temperature not exceeding 40-50°C to expedite the process and prevent the degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. A particle size of 20-40 mesh is recommended for efficient extraction.

II. Extraction of Crude this compound

-

Maceration: a. Place the powdered plant material (1 kg) in a large glass container. b. Add 95% ethanol (10 L) and seal the container. c. Macerate at room temperature for 24-48 hours with occasional agitation. d. Decant the solvent and filter the extract through Whatman No. 1 filter paper. e. Repeat the extraction process two more times with fresh solvent. f. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

-

Soxhlet Extraction: a. Place the powdered plant material (500 g) in a thimble and insert it into a Soxhlet apparatus. b. Add methanol (3 L) to the round-bottom flask. c. Heat the solvent to its boiling point and carry out the extraction for 6-8 hours. d. After extraction, allow the apparatus to cool. e. Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.

III. Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning: a. Suspend the crude extract in distilled water. b. Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. c. This compound, being a glycoside, is expected to be enriched in the n-butanol fraction. d. Concentrate the n-butanol fraction to dryness under reduced pressure.

IV. Chromatographic Purification of this compound

-

Silica Gel Column Chromatography: a. Prepare a silica gel (100-200 mesh) column using a suitable solvent system, for example, a gradient of chloroform and methanol. b. Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. c. Apply the adsorbed sample to the top of the prepared column. d. Elute the column with a gradient mobile phase, starting with 100% chloroform and gradually increasing the polarity by adding methanol. e. Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC). f. Combine the fractions containing this compound based on the TLC profile.

-

Sephadex LH-20 Column Chromatography: a. Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase. This step helps in removing pigments and other low molecular weight impurities. b. Monitor the fractions by TLC.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. For final purification, subject the enriched fraction to Prep-HPLC. b. Column: A reversed-phase C18 column is typically used. c. Mobile Phase: A gradient system of acetonitrile and water is a common choice. The exact gradient program should be optimized based on analytical HPLC results. d. Detection: Monitor the elution at a suitable wavelength, which should be determined by UV-Vis spectroscopy of a partially purified sample. e. Collect the peak corresponding to this compound. f. Evaporate the solvent to obtain the pure compound.

V. Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To elucidate the chemical structure.

Visualizations

Experimental Workflow for this compound Extraction and Isolationdot

// Node Definitions PlantMaterial [label="Plant Material (Picrasma quassioides fruits/stems)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Drying", fillcolor="#F1F3F4", fontcolor="#202124"]; Grinding [label="Grinding", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction with 95% Ethanol or Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration & Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeExtract [label="Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Fractionation [label="Solvent-Solvent Partitioning (n-Butanol Fraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BuOH_Fraction [label="n-Butanol Fraction", fillcolor="#FBBC05", fontcolor="#202124"]; SilicaGel [label="Silica Gel Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sephadex [label="Sephadex LH-20 Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PrepHPLC [label="Preparative HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PureCompound [label="Pure this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; Analysis [label="Structural Elucidation (NMR, MS)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges PlantMaterial -> Drying; Drying -> Grinding; Grinding -> Extraction; Extraction -> Filtration; Filtration -> CrudeExtract; CrudeExtract -> Fractionation; Fractionation -> BuOH_Fraction; BuOH_Fraction -> SilicaGel; SilicaGel -> Sephadex; Sephadex -> PrepHPLC; PrepHPLC -> PureCompound; PureCompound -> Analysis; }

Application Notes & Protocols: Purification of Picraquassioside B Using Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraquassioside B is a benzofuran glucoside that has been isolated from the fruits of Cnidium monnieri. As a natural product, it holds potential for further investigation in drug discovery and development. The effective purification of this compound is crucial for obtaining the high-purity material required for pharmacological studies, structural elucidation, and formulation development. This document provides detailed application notes and a multi-step chromatographic protocol for the purification of this compound from the n-butanol (n-BuOH) soluble fraction of Cnidium monnieri fruit extract.

Overview of the Purification Strategy

The purification of this compound, a moderately polar glycoside, from a complex plant extract necessitates a multi-step chromatographic approach. The general workflow involves an initial fractionation of the crude extract, followed by sequential column chromatography steps with increasing resolving power. This strategy allows for the systematic removal of impurities with varying polarities, ultimately yielding this compound with high purity.

Experimental Protocols

Preparation of the n-Butanol Fraction

The initial step involves the fractionation of the crude extract of Cnidium monnieri fruits to enrich the glycosidic compounds.

Protocol:

-

Air-dry and powder the fruits of Cnidium monnieri.

-

Extract the powdered material with 70-95% ethanol or methanol at room temperature with agitation for 24-48 hours. Repeat the extraction process 2-3 times.

-

Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and finally n-butanol.

-

Collect the n-butanol layer, which will contain the more polar glycosides, including this compound.

-

Evaporate the n-butanol under reduced pressure to yield the dried n-BuOH fraction.

Initial Separation by Silica Gel Column Chromatography

This step aims to perform a broad separation of the components in the n-butanol fraction based on their polarity.

Protocol:

-

Prepare a silica gel (200-300 mesh) column. The amount of silica gel should be 50-100 times the weight of the n-BuOH fraction.

-

Equilibrate the column with a non-polar solvent system, such as chloroform or a mixture of chloroform and methanol.

-

Adsorb the dried n-BuOH fraction onto a small amount of silica gel to create a dry powder.

-

Carefully load the sample onto the top of the prepared column.

-

Elute the column with a stepwise or linear gradient of increasing polarity. A common solvent system is a gradient of chloroform-methanol (e.g., from 100:1 to 10:1, v/v).

-

Collect fractions of a consistent volume (e.g., 20-50 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization technique (e.g., UV light at 254 nm and staining with an anisaldehyde-sulfuric acid reagent).

-

Pool the fractions containing the compound with a similar retention factor (Rf) to a this compound standard, if available.

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (200-300 mesh) |

| Mobile Phase | Chloroform-Methanol (gradient elution) |

| Elution Profile | Start with 100% Chloroform, gradually increase Methanol |

| Fraction Monitoring | Thin Layer Chromatography (TLC) |

| Table 1: Typical Parameters for Silica Gel Column Chromatography. |

Final Purification by Preparative Reversed-Phase HPLC (RP-HPLC)

The fractions enriched with this compound from the silica gel chromatography are further purified to high purity using preparative RP-HPLC.

Protocol:

-

Dissolve the combined and dried this compound-rich fractions in a suitable solvent, typically the initial mobile phase of the HPLC run (e.g., a low concentration of acetonitrile in water).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Set up the preparative RP-HPLC system with a C18 column.

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Run a linear gradient elution. The exact gradient will need to be optimized, but a typical starting point is a gradient of acetonitrile in water (both may contain a small amount of a modifier like 0.1% formic acid to improve peak shape).

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Collect fractions corresponding to the peak of this compound.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions with the desired purity (e.g., >98%).

-

Remove the organic solvent under reduced pressure and lyophilize the aqueous solution to obtain pure this compound as a powder.

| Parameter | Value/Description |

| Stationary Phase | C18 silica, 5-10 µm particle size |

| Column Dimensions | e.g., 250 x 20 mm I.D. |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient (Example) | 20-60% B over 40 minutes |

| Flow Rate | 10-20 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 1-5 mL (depending on concentration and column size) |

| Table 2: Example Parameters for Preparative RP-HPLC. |

Data Presentation

The following table summarizes the expected outcomes of a typical purification process for this compound. The values presented are illustrative and may vary depending on the starting material and the specific chromatographic conditions used.

| Purification Step | Starting Material (g) | Product (mg) | Yield (%) | Purity (%) |

| Crude C. monnieri Extract | 1000 | - | - | <1 |

| n-Butanol Fraction | 100 | - | - | 5-10 |

| Silica Gel Chromatography | 10 | 500 | 5 | 60-70 |

| Preparative RP-HPLC | 500 (mg) | 300 | 60 | >98 |

| Table 3: Representative Data for the Purification of this compound. |

Conclusion

The successful purification of this compound from Cnidium monnieri can be achieved through a systematic, multi-step chromatographic process. The combination of normal-phase silica gel chromatography for initial fractionation and reversed-phase preparative HPLC for final polishing is an effective strategy to obtain this benzofuran glucoside in high purity. The protocols and parameters provided in these application notes serve as a comprehensive guide for researchers and scientists in the field of natural product chemistry and drug development. Optimization of the specific conditions for each step will be necessary to achieve the best results based on the available equipment and the specific characteristics of the plant material.

HPLC-UV method for Picraquassioside B quantification

An HPLC-UV method has been developed for the quantification of Picraquassioside B, a compound of interest for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the analysis, including sample preparation, chromatographic conditions, and method validation parameters.

Introduction

This compound is a benzofuran glucoside that has been isolated from plants such as Cnidium monnieri.[1][2] Accurate and precise quantification of this compound is essential for various stages of research and development, including phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies. The method described herein utilizes High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a widely accessible and reliable analytical technique.

Experimental Protocol

This protocol outlines the necessary steps for the quantification of this compound in a given sample.

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-